molecular formula C23H22O11 B2931374 Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate CAS No. 82475-01-2

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate

Cat. No.: B2931374
CAS No.: 82475-01-2
M. Wt: 474.418
InChI Key: RLTZGPOFLCHNNX-ACJCWMFTSA-N
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Description

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate is a structurally complex glycoside derivative featuring a chromen-4-one (flavonoid-like) core. Its molecular formula is inferred as $ \text{C}{22}\text{H}{22}\text{O}{12} $, with a molecular weight of 460.393 g/mol . The compound comprises a phenyl-substituted chromen-4-one moiety linked via an ether bond to a methylated oxane (pyranose) ring. The stereochemistry (2R,3R,4R,5S,6R) is critical for its three-dimensional conformation and interactions with biological targets, such as enzymes or receptors involved in oxidative stress or inflammation pathways .

Properties

CAS No.

82475-01-2

Molecular Formula

C23H22O11

Molecular Weight

474.418

IUPAC Name

methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m1/s1

InChI Key

RLTZGPOFLCHNNX-ACJCWMFTSA-N

SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O

solubility

not available

Origin of Product

United States

Biological Activity

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound that exhibits a range of biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C₃₅H₄₆O₂₀
Molecular Weight : 1241.1 g/mol
IUPAC Name : [(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[[3-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-6,8-dihydroxy-1-oxo-4H-naphthalen-2-yl]oxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy...] .

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity , which is crucial for neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases such as cancer and cardiovascular disorders.

Anti-Cancer Activity

Studies have demonstrated that Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy exhibits anti-carcinogenic effects . It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and suppressing tumor growth. For instance:

Study Cell Line Effect
MCF7 (Breast Cancer)Inhibition of cell proliferation by 50% at 10 µM concentration
A549 (Lung Cancer)Induction of apoptosis through caspase activation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties , particularly in the context of chronic inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX and LOX.

Cardiovascular Benefits

Methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy has been linked to improved vascular health. It may enhance endothelial function and reduce blood pressure by promoting vasodilation through nitric oxide pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It affects multiple signaling pathways including NF-kB and MAPK pathways that are crucial in inflammation and cancer progression.
  • Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses.

Case Studies

  • Chronic Venous Insufficiency Treatment :
    • A clinical trial assessed the efficacy of this compound in treating chronic venous insufficiency. Results indicated a significant reduction in symptoms and improved venous function after 12 weeks of treatment .
  • Neuroprotective Effects :
    • Another study explored its neuroprotective effects against neurodegenerative diseases like Alzheimer’s disease. The results suggested that the compound could reduce amyloid-beta aggregation and promote neuronal survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound’s structural analogs are primarily flavonoid glycosides or chromenone derivatives with variations in substituents, stereochemistry, or glycosylation patterns. Below is a detailed comparison with key examples:

Compound Name Molecular Weight (g/mol) Key Functional Groups Structural Differences
Target Compound 460.393 5-hydroxy, 8-methoxy, phenyl, carboxylate ester Chromen-4-one core with phenyl and methyl oxane
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid 494.365 3,4,5-trihydroxyphenyl, additional hydroxyl groups Trihydroxyphenyl substitution enhances polarity; higher molecular weight
1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-o 598.513 Xanthene core, hydroxymethyl oxane, branched glycosylation Xanthene scaffold increases π-conjugation; branched glycosylation affects solubility
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid 432.383 4-hydroxyphenyl, dihydrochromen Dihydrochromen ring reduces aromaticity; 4-hydroxyphenyl alters electronic properties
5-(3',4'-Dihydroxyphenyl)-γ-valerolactone-4'-O-methyl-3'-O-glucuronide ~460 (estimated) γ-valerolactone, methyl-glucuronide Valerolactone group introduces a cyclic ester; glucuronide enhances metabolic stability

Physicochemical Properties

  • In contrast, the trihydroxyphenyl analog has higher aqueous solubility due to additional hydroxyl groups.
  • Stability : The methyl ester group in the target compound may enhance stability against hydrolysis compared to free carboxylic acids (e.g., the compound in ).

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